Plipastatin B 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plipastatin B 2 is a potent antimicrobial lipopeptide produced by the bacterium Bacillus subtilis. It is part of the plipastatin/fengycin family, which is known for its strong antifungal properties. This compound is composed of a peptide moiety linked to a β-hydroxy fatty acid, making it effective against a variety of filamentous fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
Plipastatin B 2 is synthesized by Bacillus subtilis through a non-ribosomal peptide synthetase (NRPS) pathway. The synthesis involves a multi-enzyme system encoded by the ppsABCDE operon . The 4-phosphopantetheinyl transferase Sfp posttranslationally converts non-ribosomal peptide synthetases from inactive apoforms into their active holoforms .
Industrial Production Methods
Industrial production of this compound involves genetic engineering of Bacillus subtilis strains to enhance yield. For instance, the integration of a constitutive promoter and the pleiotropic regulatory gene degQ into the chromosomal amyE locus of Bacillus subtilis pB2 has been shown to significantly increase production . Additionally, the deletion of competitive operons and the supplementation of precursor amino acids like ornithine can further enhance production .
Chemical Reactions Analysis
Types of Reactions
Plipastatin B 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in its structure, such as hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the lipopeptide structure.
Major Products
The major products formed from these reactions include modified lipopeptides with altered antifungal properties. For example, oxidation of the hydroxyl group can lead to the formation of ketones, which may enhance the compound’s stability and activity.
Scientific Research Applications
Plipastatin B 2 has a wide range of scientific research applications:
Mechanism of Action
Plipastatin B 2 exerts its effects by disrupting the cell walls, membranes, and cytoskeleton of target fungi. It binds to the cell membrane, causing leakage of cellular contents and ultimately leading to cell death . The molecular targets include membrane lipids and proteins involved in maintaining cell integrity.
Comparison with Similar Compounds
Similar Compounds
Surfactin: Another lipopeptide produced by Bacillus subtilis, known for its antibacterial and hemolytic activities.
Uniqueness
This compound is unique due to its specific peptide sequence and the presence of a β-hydroxy fatty acid, which contribute to its potent antifungal activity. Its ability to disrupt fungal cell walls and membranes makes it particularly effective against filamentous fungi, setting it apart from other lipopeptides .
Properties
CAS No. |
103955-74-4 |
---|---|
Molecular Formula |
C75H116N12O20 |
Molecular Weight |
1505.8 g/mol |
IUPAC Name |
5-[[5-amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[(3-hydroxy-14-methylhexadecanoyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C75H116N12O20/c1-8-44(5)20-16-14-12-10-11-13-15-17-21-50(90)42-60(92)78-53(33-36-61(93)94)67(98)79-52(22-18-38-76)66(97)82-57-41-48-26-30-51(31-27-48)107-75(106)64(45(6)9-2)85-70(101)56(40-47-24-28-49(89)29-25-47)83-68(99)54(32-35-59(77)91)80-72(103)58-23-19-39-87(58)74(105)63(43(3)4)84-69(100)55(34-37-62(95)96)81-73(104)65(46(7)88)86-71(57)102/h24-31,43-46,50,52-58,63-65,88-90H,8-23,32-42,76H2,1-7H3,(H2,77,91)(H,78,92)(H,79,98)(H,80,103)(H,81,104)(H,82,97)(H,83,99)(H,84,100)(H,85,101)(H,86,102)(H,93,94)(H,95,96) |
InChI Key |
MDGVEJMMQGHRTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C(C)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.